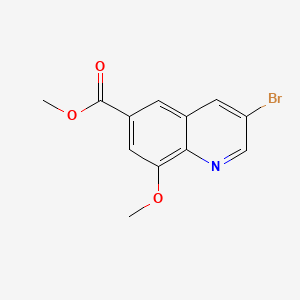Methyl 3-bromo-8-methoxyquinoline-6-carboxylate
CAS No.:
Cat. No.: VC18651476
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10BrNO3 |
|---|---|
| Molecular Weight | 296.12 g/mol |
| IUPAC Name | methyl 3-bromo-8-methoxyquinoline-6-carboxylate |
| Standard InChI | InChI=1S/C12H10BrNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3 |
| Standard InChI Key | DDLYMHWYIWRUNU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)Br |
Introduction
Chemical Architecture and Structural Significance
The quinoline core of methyl 3-bromo-8-methoxyquinoline-6-carboxylate is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substitutions at the 3-, 6-, and 8-positions introduce distinct electronic and steric effects that influence its chemical behavior. The bromine atom at position 3 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the methoxy group at position 8 contributes to solubility in polar solvents and modulates electronic interactions with biological targets . The methyl carboxylate at position 6 provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification.
Molecular Formula and Weight
-
Empirical Formula:
-
Molecular Weight: 296.12 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00)
Structural Analogs and Comparative Data
Synthesis and Manufacturing Protocols
The synthesis of methyl 3-bromo-8-methoxyquinoline-6-carboxylate can be extrapolated from methodologies used for analogous brominated quinolines. A patent detailing the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline (CN102850269A) provides a foundational framework .
Key Synthetic Steps
-
Iodination or Bromination of Precursors: Halogenation at the 3-position is typically achieved using phosphorus oxychloride (POCl₃) or bromine sources in the presence of Lewis acids. For example, the iodination of methyl 3-methoxyquinoline-6-carboxylate with N-iodosuccinimide (NIS) yields the 3-iodo derivative, which can be adapted for bromine substitution .
-
Methoxylation: Introduction of the methoxy group at position 8 may involve nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOMe) under reflux conditions .
-
Esterification: The carboxylate group at position 6 is introduced via esterification of the corresponding carboxylic acid with methanol in the presence of sulfuric acid.
Representative Reaction Pathway
Optimization Challenges
-
Regioselectivity: Competing substitutions at adjacent positions require careful control of reaction temperature and stoichiometry.
-
Purification: Column chromatography with silica gel and dichloromethane/methanol gradients is often necessary to isolate the target compound .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and antitubercular agents. For example, chlorinated analogs are key intermediates in bedaquiline synthesis .
Material Science
Brominated quinolines act as ligands in OLEDs, with emission spectra tunable via substituent modification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume